molecular formula C7H16N2O2 B179777 Tert-butyl 3-hydrazinylpropanoate CAS No. 107349-78-0

Tert-butyl 3-hydrazinylpropanoate

Cat. No.: B179777
CAS No.: 107349-78-0
M. Wt: 160.21 g/mol
InChI Key: AZLAJCVMMDCPSW-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydrazinylpropanoate is an organic compound with the molecular formula C7H16N2O2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom of the amino group is replaced by a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydrazinylpropanoate typically involves the esterification of 3-hydrazinylpropanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

3-hydrazinylpropanoic acid+tert-butyl alcoholacid catalysttert-butyl 3-hydrazinylpropanoate+water\text{3-hydrazinylpropanoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-hydrazinylpropanoic acid+tert-butyl alcoholacid catalyst​tert-butyl 3-hydrazinylpropanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydrazinyl group is oxidized to form corresponding azides or nitroso compounds.

    Reduction: The compound can be reduced to form hydrazones or amines, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazinyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Azides, nitroso compounds.

    Reduction: Hydrazones, amines.

    Substitution: Substituted hydrazinyl derivatives.

Scientific Research Applications

Tert-butyl 3-hydrazinylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydrazinylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may participate in redox reactions, altering cellular redox states and affecting various biochemical pathways.

Comparison with Similar Compounds

    Tert-butyl 3-aminopropanoate: Similar structure but with an amino group instead of a hydrazinyl group.

    Tert-butyl 3-hydroxypropanoate: Contains a hydroxy group instead of a hydrazinyl group.

    Tert-butyl 3-methylpropanoate: Features a methyl group instead of a hydrazinyl group.

Uniqueness: Tert-butyl 3-hydrazinylpropanoate is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 3-hydrazinylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)4-5-9-8/h9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLAJCVMMDCPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107349-78-0
Record name tert-butyl 3-hydrazinylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of acid 2-7 (380 mg, 1.19 mmole), amine 1-4 (362 mg, 1.19 mmole), BOP (789 mg, 1.79 mmole), NMM (521 μl, 4.76 mmole) and CH3CN (6 ml) was stirred at ambient temperature for 20 h. The reaction was diluted with ethyl acetate and then washed with H2O, sat. NaHCO3, 10% KHSO4, brine, dried (MgSO4) and concentrated. Flash chromotography (silica, EtOAc) gave the ester 2-8 as a white solid.
[Compound]
Name
acid 2-7
Quantity
380 mg
Type
reactant
Reaction Step One
Name
amine
Quantity
362 mg
Type
reactant
Reaction Step One
Name
Quantity
789 mg
Type
reactant
Reaction Step One
Name
Quantity
521 μL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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